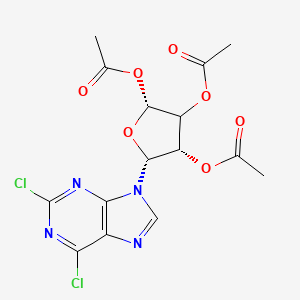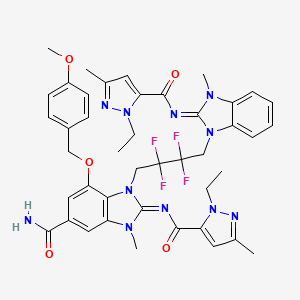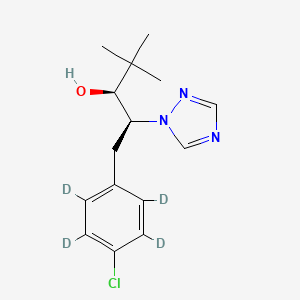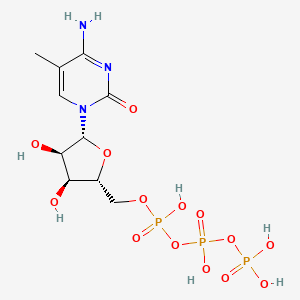![molecular formula C17H16N6O2S B12393976 6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-06371900 is a potent and highly selective inhibitor of leucine-rich repeat kinase 2 (LRRK2). This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological diseases such as Parkinson’s disease .
Métodos De Preparación
The synthesis of PF-06371900 involves several steps, starting with the preparation of key intermediatesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for PF-06371900 are designed to scale up the laboratory synthesis while maintaining the compound’s integrity. This involves optimizing reaction conditions, purification processes, and quality control measures to produce large quantities of the compound suitable for research and potential therapeutic use .
Análisis De Reacciones Químicas
PF-06371900 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s overall structure and function.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the compound.
Hydrolysis: This reaction involves breaking chemical bonds through the addition of water, which can lead to the formation of different products
Aplicaciones Científicas De Investigación
PF-06371900 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of LRRK2 and its effects on various biochemical pathways.
Biology: Researchers use PF-06371900 to investigate the role of LRRK2 in cellular processes such as autophagy and inflammation.
Medicine: The compound is being explored for its potential therapeutic effects in treating neurological diseases, particularly Parkinson’s disease.
Industry: PF-06371900 is utilized in the development of new drugs and therapeutic strategies targeting LRRK2
Mecanismo De Acción
PF-06371900 exerts its effects by selectively inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). This kinase is involved in various cellular processes, including autophagy, inflammation, and neuronal function. By inhibiting LRRK2, PF-06371900 can modulate these processes, potentially providing therapeutic benefits in conditions such as Parkinson’s disease .
Comparación Con Compuestos Similares
PF-06371900 is unique in its high selectivity and potency as an LRRK2 inhibitor. Similar compounds include:
PF-06447475: Another potent LRRK2 inhibitor with similar applications in neurological research.
CZC-25146: A selective and metabolically stable LRRK2 inhibitor used in Parkinson’s disease research.
PF-06455943: Known for its high selectivity and potency, this compound is also used in studies related to LRRK2 inhibition
PF-06371900 stands out due to its specific molecular structure, which provides a unique balance of selectivity, potency, and brain penetration, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H16N6O2S |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
6-(2,5-dimethoxyphenyl)sulfanyl-3-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H16N6O2S/c1-22-10-11(9-18-22)17-20-19-15-6-7-16(21-23(15)17)26-14-8-12(24-2)4-5-13(14)25-3/h4-10H,1-3H3 |
Clave InChI |
RAHGVIZTQAHVRX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=NN=C3N2N=C(C=C3)SC4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)





![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)



